Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTKXLXLDDGVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424197 | |
| Record name | ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-69-5 | |
| Record name | ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-chlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of oxadiazoles exhibit significant biological activities, including:
- Anti-cancer properties : Research indicates that oxadiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in oncology .
- Antimicrobial activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis .
Materials Science
In materials science, this compound is explored for its application in the development of organic semiconductors and polymers. Its unique electronic properties allow it to be utilized in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as an electron transport layer can enhance the efficiency of OLED devices .
- Photovoltaic cells : Research indicates that incorporating oxadiazole derivatives can improve the charge transport properties in organic solar cells .
Agrochemicals
The compound is also being researched for its potential applications in agrochemicals. Its structural features suggest it could serve as a lead compound for developing new pesticides or herbicides. Preliminary studies indicate:
- Herbicidal activity : this compound shows promise in inhibiting weed growth without adversely affecting crop yields .
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anti-cancer properties. This compound was found to significantly inhibit the proliferation of human breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved the efficiency of OLEDs by enhancing charge mobility and reducing energy losses during electron transport. The devices exhibited increased brightness and stability over extended operational periods .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer, antimicrobial | Induces apoptosis in cancer cells; effective against bacteria |
| Materials Science | OLEDs, photovoltaic cells | Enhances efficiency and stability |
| Agrochemicals | Herbicides | Inhibits weed growth without harming crops |
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 40019-25-8)
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 886361-32-6)
- Molecular Formula : C₁₂H₉F₃N₂O₃
- Molecular Weight : 286.21 g/mol .
- Key Differences : The meta-trifluoromethyl group introduces significant hydrophobicity and electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets but reducing aqueous solubility .
Non-Aromatic Substituents
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-73-1)
Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1343920-05-7)
- Purity : 99% (industrial grade) .
- Key Differences : The trifluoroethyl side chain enhances electronegativity and metabolic resistance, making it valuable in fluorinated drug candidates .
Parent Compound and Regioisomers
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS: 37760-54-6)
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Comparative Data Table
Research Implications
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and binding to electron-deficient biological targets, such as kinases .
- Electron-Donating Groups (OCH₃) : Improve solubility for aqueous-phase reactions .
- Aliphatic Substituents (tert-butyl) : Modify pharmacokinetic profiles by reducing metabolic degradation .
Biological Activity
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 163719-69-5) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and research findings.
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molecular Weight : 252.65 g/mol
- Purity : ≥ 95%
- Appearance : White solid
Anticancer Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 10.0 | |
| SW1116 (Colon Cancer) | 15.0 | |
| BGC823 (Gastric Cancer) | 8.0 |
The compound exhibits a mean IC₅₀ value of approximately 10 µM against several cancer cell lines, indicating moderate potency in inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The compound displays significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as antifungal activity.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase in certain cancer cell lines.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and activated esters. For example, a modified Bredereck reagent approach can be used: ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is reacted with a reagent (e.g., Bredereck's reagent) under controlled heating (50°C for 2 hours), followed by precipitation and recrystallization from ethanol . Alternative routes may involve chlorination of intermediates, as seen in analogous oxadiazole syntheses .
Q. What spectroscopic and chromatographic techniques are used for characterization?
- Methodological Answer :
- NMR/IR : Proton/carbon NMR confirms the aromatic (4-chlorophenyl) and ester (COOEt) groups. IR identifies oxadiazole C=N and ester C=O stretches.
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- TLC/HPLC : TLC (e.g., PE/EtOAc systems) monitors reaction progress, while HPLC determines purity (>95%) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection is performed using Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Hydrogen bonding and torsion angles are analyzed to confirm molecular geometry .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?
- Methodological Answer :
- Disorder Handling : Use PART instructions in SHELXL to model split positions, applying restraints (e.g., SIMU, DELU) to stabilize refinement .
- Twinning : Test for twinning using the Hooft parameter or R-value vs. intensity plots. Apply TWIN/BASF commands in SHELXL for detwinning .
- Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .
Q. What strategies optimize reaction yields in oxadiazole synthesis?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature Control : Gradual heating (50–80°C) prevents side reactions, as seen in analogous protocols .
- Workup : Hexane precipitation followed by ethanol recrystallization improves purity .
Q. How can impurities/byproducts (e.g., regioisomers) be identified and mitigated?
- Methodological Answer :
- Analytical Tools : LC-MS/MS differentiates isomers via retention times and fragmentation patterns.
- Chromatography : Gradient elution in column chromatography (e.g., EtOAc/PE) separates regioisomers .
- Mechanistic Insight : Adjust stoichiometry of hydroxylamine derivatives to favor oxadiazole over isoxazole formation .
Q. What are the best practices for validating hydrogen bonding networks in crystallography?
- Methodological Answer :
- Hydrogen Placement : Use SHELXL’s HFIX commands for idealized H-atom positions, validated against electron density maps .
- Interaction Analysis : Mercury software calculates H-bond distances/angles and visualizes packing motifs .
- Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for similar oxadiazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
